7-(Trifluoromethyl)-1-naphthaldehyde
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Overview
Description
7-(Trifluoromethyl)-1-naphthaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride in a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)-1-naphthaldehyde may involve large-scale trifluoromethylation processes using more efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products:
Oxidation: 7-(Trifluoromethyl)-1-naphthoic acid.
Reduction: 7-(Trifluoromethyl)-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Trifluoromethyl)-1-naphthaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Trifluoromethylbenzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
Trifluoromethylphenyl ketone: Contains a ketone group instead of an aldehyde group.
Trifluoromethyl naphthalene: Lacks the aldehyde group.
Uniqueness: 7-(Trifluoromethyl)-1-naphthaldehyde is unique due to the combination of the trifluoromethyl group and the naphthalene ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H7F3O |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-7H |
InChI Key |
UJEYBTYZYJNPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)C=O |
Origin of Product |
United States |
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